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Compound of Interest

Compound Name: Angeloylgomisin O

Cat. No.: B593424

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The
information presented herein is crucial for the identification, characterization, and further
development of this natural product. The data is compiled from foundational studies and
presented in a clear, structured format for ease of use by researchers in the fields of natural
product chemistry, pharmacology, and drug development.

Chemical Structure

Angeloylgomisin O has the molecular formula C2sH340s and a molecular weight of 498.57
g/mol .[1] Its chemical structure is characterized by a dibenzocyclooctadiene skeleton with an
angeloyl group substituent.

Systematic Name: [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-
dioxatetracyclo[10.7.0.02,7.014,28]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-
2-enoate[1]

CAS Number: 83864-69-1[1]

Spectroscopic Data

The structural elucidation of Angeloylgomisin O was first reported by lkeya et al. in 1982.[2]
The following tables summarize the key *H NMR, 3C NMR, and Mass Spectrometry data
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based on their findings.

'H NMR Spectroscopic Data

Detailed *H NMR data for Angeloylgomisin O is not readily available in the public domain. The
original 1982 publication by lkeya et al. should be consulted for the specific chemical shifts and
coupling constants.

13C NMR Spectroscopic Data

The 13C NMR spectrum is fundamental for confirming the carbon framework of
Angeloylgomisin O. The original structural elucidation relied heavily on these assignments.[2]

Carbon Atom Chemical Shift (8) ppm

Data not available in accessible sources Refer to lkeya et al. (1982)

Mass Spectrometry (MS) Data

Mass spectrometry data is essential for determining the molecular weight and fragmentation
pattern of Angeloylgomisin O.

Parameter Value
Molecular lon [M]* m/z 498
Key Fragmentation lons Data not available in accessible sources

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic
data for natural products like Angeloylgomisin O. For the specific conditions used in the
original characterization, the primary literature by lkeya et al. (1982) is the definitive source.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of purified Angeloylgomisin O are dissolved in a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.
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e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 300, 400, or 500 MHz).

» 'H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the
spectrum to single peaks for each carbon atom.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization Method: Electron lonization (EI) is a common method for this type of molecule,
providing a characteristic fragmentation pattern. Electrospray lonization (ESI) may also be
used, particularly with LC-MS, to obtain the protonated molecular ion [M+H]*.

o Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight
(TOF), or magnetic sector instruments.

o Data Analysis: The resulting mass spectrum is analyzed to determine the mass of the
molecular ion and to identify characteristic fragment ions, which provide structural
information.

Visualizations
Workflow for Spectroscopic Analysis of a Natural
Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like Angeloylgomisin O.
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Caption: General workflow for the isolation and structural elucidation of Angeloylgomisin O.
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Logical Relationship of Spectroscopic Data in Structure
Elucidation

This diagram illustrates how different spectroscopic data types are integrated to determine the

final chemical structure.
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Caption: Integration of spectroscopic data for the structural elucidation of Angeloylgomisin O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Angeloylgomisin O]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593424#spectroscopic-data-nmr-ms-for-
angeloylgomisin-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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